2-Methyl-6-(morpholinomethyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Discovery and Application in PI3K-AKT-mTOR Pathway Inhibitors
The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the conformational utility of morpholine as a kinase hinge binder, led to its application in developing selective dual inhibitors of mTORC1 and mTORC2. This research underscores the compound's potential in targeting the PI3K-AKT-mTOR pathway, which is crucial for various cellular processes and cancer development (Hobbs et al., 2019).
Hydrogen-Bonded Sheet Structures
A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within the pyrimidine components. These structures play a crucial role in the development of hydrogen-bonded frameworks, which are essential in crystal engineering and the development of novel materials (Orozco et al., 2008).
Synthesis and Anti-inflammatory Activity
The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives showed notable anti-inflammatory activity in vivo, with some compounds more active than acetylsalicylic acid. This finding highlights the therapeutic potential of these derivatives as anti-inflammatory agents (Jakubkienė et al., 2003).
Diastereoselective Synthesis
Research into the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and other cyclic amines, presents these compounds as valuable intermediates for developing pharmaceuticals and agrochemicals. The study demonstrates the utility of these derivatives in constructing complex molecular architectures (Liu et al., 2014).
Antitumor and Imaging Agents
Synthesis and evaluation of morpholine derivatives for their antitumor activity and as potential PET imaging agents for diseases such as Parkinson's demonstrate the diverse biomedical applications of these compounds. These studies suggest the role of morpholine derivatives in both therapeutic and diagnostic fields, indicating their significance in advancing cancer treatment and neurodegenerative disease research (Wang et al., 2017; Gaonkar et al., 2018).
properties
IUPAC Name |
2-methyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIAJPTGSYXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.